Neurotensin (1-11) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of pain, appetite, and the endocrine system. It is derived from the larger precursor neurotensin, which is synthesized in the brain and gastrointestinal tract. Neurotensin (1-11) consists of the first eleven amino acids of the neurotensin sequence and is known for its high affinity for neurotensin receptors, particularly neurotensin receptor 1.
Neurotensin (1-11) is sourced primarily from the central nervous system and the gastrointestinal tract. It is produced by the enzymatic cleavage of pro-neurotensin, which is expressed in neurons and enteroendocrine cells. The peptide has been identified in various tissues, including the brain, pancreas, and intestines.
Neurotensin (1-11) belongs to a class of compounds known as neuropeptides. These are small protein-like molecules used by neurons to communicate with each other. Neurotensin itself is classified as a bioactive peptide involved in neurotransmission and neuromodulation.
The synthesis of neurotensin (1-11) can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Neurotensin (1-11) has a specific sequence of eleven amino acids: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Pro-Tyr-Ile-Lys. Its molecular formula is C₄₉H₆₈N₁₄O₁₃S, and it has a molecular weight of approximately 1018.22 g/mol.
The structure of neurotensin (1-11) includes:
Neurotensin (1-11) undergoes various biochemical reactions upon release in biological systems:
The binding affinity of neurotensin (1-11) for its receptors can be influenced by modifications in its structure, such as substitutions at specific positions within the peptide sequence. For instance, alterations in the aromatic residues can significantly affect receptor interaction and biological activity .
The mechanism of action for neurotensin (1-11) primarily involves its interaction with neurotensin receptor 1. Upon binding:
Research indicates that neurotensin (1-11) can induce calcium signaling in target cells, which is critical for its biological effects . Studies have shown that this peptide can enhance insulin secretion from pancreatic beta-cells and influence pain pathways in the central nervous system .
Neurotensin (1-11) has several applications in scientific research:
NT(1-11) displays markedly different receptor binding kinetics compared to C-terminal neurotensin fragments. Binding studies reveal its negligible affinity for the high-affinity neurotensin receptor NTS1, with half-maximal inhibitory concentration (IC₅₀) values exceeding 10,000 nM—approximately 5,000-fold weaker than the active fragment NT(8-13) (IC₅₀ ≈ 2 nM) [1] [7]. This dramatic affinity reduction stems from the absence of critical C-terminal residues required for orthosteric pocket engagement. Surface plasmon resonance (SPR) analyses demonstrate rapid dissociation kinetics when NT(1-11) interacts with NTS1, contrasting with the stable binding observed for NT(8-13) [5].
Table 1: Receptor Binding Profiles of Neurotensin Fragments
Peptide Fragment | NTS1 Affinity (IC₅₀) | NTS2 Affinity (IC₅₀) | Receptor Selectivity Pattern |
---|---|---|---|
Full-length NT (1-13) | 0.2 nM | 5 nM | Dual NTS1/NTS2 |
NT(8-13) | 0.5 nM | 10 nM | NTS1 preference |
NT(1-11) | >10,000 nM | >10,000 nM | Negligible binding |
NT(9-13) | 15 nM | 50 nM | NTS1 preference |
Despite its weak receptor binding, NT(1-11) exhibits complex interactions within the neurotensin receptor system. Recent findings suggest potential allosteric modulation through receptor dimerization interfaces. The truncated isoform of NTS2 (vNTS2) forms heterodimers with full-length NTS receptors, creating a potential niche for NT(1-11) modulation [7]. NMR studies indicate that NT(1-11) induces conformational fluctuations in extracellular loop 2 (ECL2) of neurotensin receptors, which may influence signaling complex assembly without triggering canonical activation [8]. This positions NT(1-11) as a potential allosteric modulator rather than a direct agonist—a property not observed in C-terminal fragments.
The binding mechanism follows an induced-fit pathway where conformational changes occur after initial ligand engagement. Kinetic analysis reveals slow-exchanging conformational heterogeneity (k₁₂ ≈ 1.23 s⁻¹; k₂₁ ≈ 0.08 s⁻¹) when NT fragments bind to NTS1, suggesting that NT(1-11) may stabilize receptor conformations incompatible with downstream signaling [8].
Systematic SAR studies of neurotensin fragments reveal crucial determinants for receptor activation. The C-terminal hexapeptide NT(8-13) constitutes the minimal fully active sequence, with aromatic residue Tyr¹¹ and hydrophobic Ile¹²-Leu¹³ residues serving as non-negotiable pharmacophores. NT(1-11) lacks these critical elements, explaining its pharmacological inertia [3] [9]. Positional scanning demonstrates that NT(1-11) retains the N-terminal pyroglutamate and several charged residues (Glu⁴, Arg⁸, Arg⁹), but these contribute minimally to receptor affinity in the absence of the C-terminal hydrophobic core.
Table 2: Structure-Activity Relationship Findings in Neurotensin Fragments
Structural Feature | Effect in NT(8-13) | Effect in NT(1-11) |
---|---|---|
Tyr¹¹ | Essential for activation (EC₅₀ 2 nM) | Present but insufficient for activity |
Arg⁸-Arg⁹ | High-affinity binding (Kd 0.5 nM) | Retained but non-functional |
C-terminal Ile¹²-Leu¹³ | Critical hydrophobic anchor | Absent |
N-terminal pGlu¹ | Minor contribution | Only structural element present |
Pro¹⁰ | Stabilizes β-turn conformation | Present but non-functional |
Substitution studies highlight the critical role of stereochemistry in neurotensin fragments. While D-amino acid substitutions in positions 1-9 of full-length neurotensin often retain activity, NT(1-11) with D-Tyr¹¹ shows paradoxical in vivo effects not mediated through classical neurotensin receptors [3] [9]. The tertiary structure adopted by active neurotensin fragments features a type I β-turn between Pro¹⁰-Tyr¹¹, stabilized by hydrophobic interactions involving Ile¹² and Leu¹³. NT(1-11) cannot form this structural motif, explaining its inability to trigger receptor activation despite containing several conserved residues [2] [8].
The hydrophobic C-terminus functions as an activation switch: molecular dynamics simulations reveal that Tyr¹¹ samples multiple χ1 rotameric states (gauche+ and gauche-) in active peptides, a flexibility required for NTS1 activation. Constraining this flexibility through 7-OH-Tic substitution at position 11 converts agonists into antagonists [2]. Since NT(1-11) lacks the structural constraints to position Tyr¹¹ optimally, it cannot induce the necessary rotameric transitions for receptor activation.
Functional comparisons reveal stark contrasts between NT(1-11) and C-terminal neurotensin fragments. While NT(8-13) robustly increases cytosolic calcium concentration ([Ca²⁺]i) and inositol trisphosphate (IP₃) production in HL-60 cells (EC₅₀ ≈ 2 nM), NT(1-11) elicits no detectable response even at micromolar concentrations [1]. This functional divergence stems from differential receptor interactions: NT(8-13) engages orthosteric binding pockets in NTS1 through coordinated interactions involving Arg⁸, Arg⁹, Tyr¹¹, and Ile¹², while NT(1-11) fails to establish productive contacts beyond initial electrostatic recognition [5] [9].
The structural basis for this differential activity is revealed through comparative crystallography. Active neurotensin fragments contract the orthosteric binding pocket of NTS1 by approximately 30% volume compared to unliganded receptors, primarily through inward movement of transmembrane helices 6 and 7 [4] [6]. NT(1-11) induces no such contraction, instead promoting conformational states with expanded binding pockets resembling inverse-agonist bound receptors [10]. This explains its inability to activate Gq-mediated calcium signaling despite weak receptor binding.
Downstream signaling consequences further differentiate these fragments:
Surprisingly, NT(1-11) exhibits modulatory potential in heterodimeric receptor complexes. Co-immunoprecipitation studies demonstrate that NT(1-11) enhances dimerization between NTS2 and its truncated isoform (vNTS2), potentially creating signaling complexes with unique properties [7]. This suggests NT(1-11) may function as a signaling-selective modulator rather than a conventional agonist—a property increasingly recognized in fragment peptides. The evolutionary conservation of NT(1-11) across species further suggests non-redundant physiological functions distinct from canonical neurotensin signaling [9].
Molecular dynamics simulations of receptor complexes reveal why NT(1-11) fails to activate: it cannot disrupt the intracellular "ionic lock" (R₁₆₇³.⁵⁰-E³⁴⁵⁶.³⁰) that stabilizes inactive NTS1 conformations. Full agonists break this salt bridge through allosteric transmission along transmembrane helix 6, a conformational change triggered only by proper engagement of the C-terminal pharmacophore [10]. The graded activation mechanism of neurotensin receptors thus requires the integrated structural information contained within the C-terminal hexapeptide—information fundamentally lacking in NT(1-11).
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7